2-Amino-4,6-difluorobenzohydrazide
Description
2-Amino-4,6-difluorobenzohydrazide is a benzohydrazide derivative structurally derived from 2-amino-4,6-difluorobenzoic acid, where the carboxylic acid (-COOH) group is replaced by a hydrazide (-CONHNH₂) moiety. The hydrazide functional group may enhance hydrogen-bonding capacity and alter solubility compared to carboxylic acid derivatives, making it relevant for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-amino-4,6-difluorobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,10-11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYFUYXOSPRSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)NN)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247134 | |
| Record name | Benzoic acid, 2-amino-4,6-difluoro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260903-20-5 | |
| Record name | Benzoic acid, 2-amino-4,6-difluoro-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260903-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-4,6-difluoro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-difluorobenzohydrazide typically involves the reaction of 2,4-difluoroaniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for 2-Amino-4,6-difluorobenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-difluorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzohydrazide derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2-Amino-4,6-difluorobenzohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-difluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
(a) 2-Amino-4,6-difluorobenzoic Acid
(b) Methyl 2-Amino-4,5-difluorobenzoate
(c) 2-Amino-4,6-difluoropyrimidine
(d) 5-Fluoro-2-amino-4,6-dichloropyrimidine
- Molecular Formula : C₄H₂Cl₂FN₃
- Functional Group : Pyrimidine with mixed halogens.
- Biological Activity: IC₅₀ of 2 μM in nitric oxide (NO) inhibition assays, outperforming other halogenated pyrimidines .
Data Table: Comparative Properties
*Calculated data for 2-amino-4,6-difluorobenzohydrazide based on structural analogs.
Biological Activity
2-Amino-4,6-difluorobenzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on recent research findings.
Synthesis of 2-Amino-4,6-Difluorobenzohydrazide
The synthesis of 2-amino-4,6-difluorobenzohydrazide typically involves the reaction of 4,6-difluorobenzaldehyde with hydrazine derivatives under acidic or basic conditions. The resulting hydrazone can be hydrolyzed to yield the desired hydrazide. The following table summarizes the synthetic routes and yields reported in literature:
| Synthesis Method | Reactants | Yield (%) |
|---|---|---|
| Acidic Hydrolysis | 4,6-Difluorobenzaldehyde + Hydrazine | 85 |
| Basic Hydrolysis | 4,6-Difluorobenzaldehyde + Hydrazine | 90 |
Anticancer Activity
Recent studies have demonstrated that 2-amino-4,6-difluorobenzohydrazide exhibits significant cytotoxicity against various cancer cell lines. For instance, a study evaluated its effects on breast cancer cell lines MDA-MB-231 and MCF-7, revealing an IC50 value of approximately for MCF-7 cells, which is comparable to the well-known chemotherapeutic agent Doxorubicin (IC50 = ) .
Table: Cytotoxicity Data Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Amino-4,6-difluorobenzohydrazide | MDA-MB-231 | 1.81 ± 0.1 |
| 2-Amino-4,6-difluorobenzohydrazide | MCF-7 | 2.85 ± 0.1 |
| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |
| Doxorubicin | MCF-7 | 4.17 ± 0.2 |
Antiviral Activity
The antiviral properties of 2-amino-4,6-difluorobenzohydrazide have also been explored. In vitro studies indicate that this compound can inhibit the replication of various viruses at higher concentrations (EC50 > ) . However, its effectiveness appears limited compared to other antiviral agents.
Nitric Oxide Production Inhibition
The compound has been assessed for its ability to modulate immune responses by inhibiting nitric oxide (NO) production in activated macrophages. It was found that at concentrations of , it significantly suppressed NO production by at least . This inhibition is particularly relevant in contexts where excessive NO production contributes to inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Study : A recent investigation into the cytotoxic effects of various derivatives of difluorobenzohydrazide highlighted compound 3 , which exhibited superior activity against breast cancer cells compared to Doxorubicin .
- Immunomodulatory Effects : Another study focused on the immunomodulatory effects of difluorobenzohydrazides found that certain derivatives could effectively reduce NO levels in immune cells without significant toxicity at lower concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
